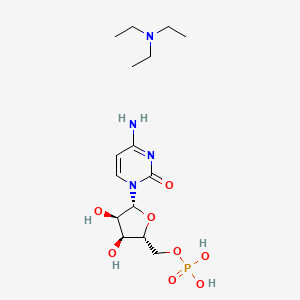
P-rCyd.TEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-rCyd.TEA, also known as P-ribosylcytosine triethylamine, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of ribosylcytosine, a nucleoside analog, and is often used in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-ribosylcytosine triethylamine typically involves the ribosylation of cytosine followed by the introduction of triethylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of P-ribosylcytosine triethylamine may involve large-scale chemical reactors where the reagents are mixed under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
P-ribosylcytosine triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons, leading to a decrease in oxidation state.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens and alkyl groups are typical substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
P-ribosylcytosine triethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and its potential as a nucleoside analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which P-ribosylcytosine triethylamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways such as DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ribosylcytosine: A nucleoside analog similar to P-ribosylcytosine triethylamine but without the triethylamine group.
Triethylamine: A common organic compound used in various chemical reactions.
Uniqueness
P-ribosylcytosine triethylamine is unique due to its combined structure, which includes both ribosylcytosine and triethylamine
Conclusion
P-ribosylcytosine triethylamine is a compound of significant interest in various scientific fields. Its unique chemical structure and properties make it a valuable reagent in chemical synthesis, biological research, and potential therapeutic applications. Further research is likely to uncover more about its mechanisms of action and broader applications in science and industry.
Propiedades
Fórmula molecular |
C15H29N4O8P |
|---|---|
Peso molecular |
424.39 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C9H14N3O8P.C6H15N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
JLWLNSFNPLBPAO-IAIGYFSYSA-N |
SMILES isomérico |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
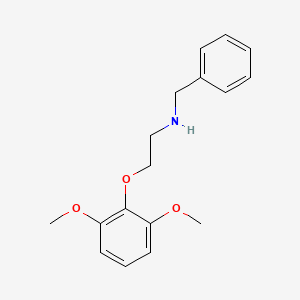

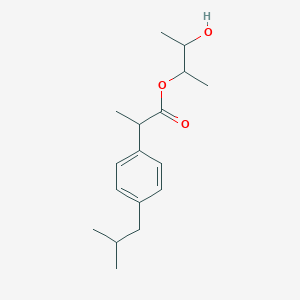

![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
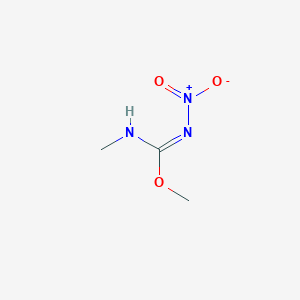
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
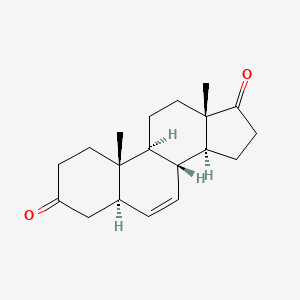
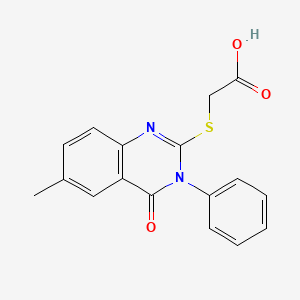
![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
